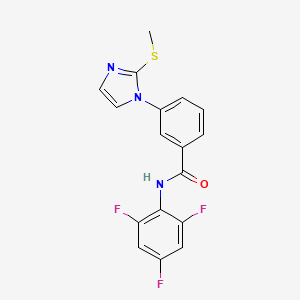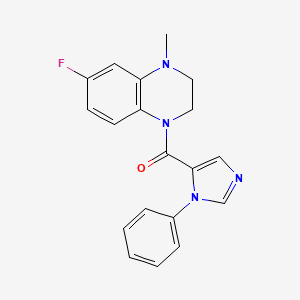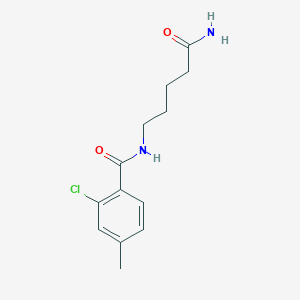![molecular formula C17H23N7O B6622822 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine is a fascinating compound with potential applications across diverse fields such as chemistry, biology, medicine, and industry. Its complex structure, characterized by the presence of purine and oxolane rings, suggests it might have unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine, a series of chemical reactions must be meticulously orchestrated. Typically, the synthesis begins with the construction of the purine ring system, followed by the introduction of the 9-ethyl group. This is then coupled with the oxolane moiety, which is synthesized through a separate series of reactions, including the formation of the 2-ethylpyrazole group. The final step involves the careful coupling of these two complex structures under specific conditions that ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of such a compound would likely involve scalable and efficient synthetic routes. These might include the use of continuous flow chemistry to enhance reaction rates and yields, as well as purification techniques such as crystallization or chromatography to achieve the required purity levels. Optimization of these processes would be critical for cost-effective and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine can undergo a variety of chemical reactions:
Oxidation: This reaction can modify the oxidation state of certain atoms within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, influencing the compound's reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, tailoring the molecule's properties.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride. Reaction conditions must be carefully controlled, with parameters like temperature, solvent, and pH being meticulously monitored to achieve the desired outcomes.
Major Products Formed
The primary products of these reactions depend on the specific reagents and conditions used For instance, oxidation might yield a more hydrophilic derivative, while reduction could produce a less polar compound
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound can serve as a building block for more complex molecules in synthetic chemistry. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new chemical methodologies.
In Biology
Biologically, the compound's structure suggests it might interact with nucleic acids or proteins, potentially serving as a tool for studying molecular interactions and pathways. Its analogs could be used in the design of novel drugs or as molecular probes in biochemical research.
In Medicine
In the medical field, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine might exhibit pharmacological properties that make it a candidate for drug development. Its interactions with biological targets could be leveraged to create new therapies for various diseases.
In Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a catalyst in specific chemical reactions. Its unique properties might offer advantages in processes requiring high selectivity and efficiency.
Wirkmechanismus
The mechanism by which 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids, with the compound binding to these targets and modulating their activity. The pathways involved might encompass key biological processes such as signal transduction, gene expression, or metabolic regulation. Detailed mechanistic studies would be required to elucidate these interactions fully.
Vergleich Mit ähnlichen Verbindungen
When comparing 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine to similar compounds, several points of uniqueness emerge:
Structural Complexity: The presence of both purine and oxolane rings distinguishes it from simpler analogs.
Functional Group Diversity: The various functional groups allow for a wide range of chemical modifications.
Stereochemistry: The specific stereochemistry of the compound can influence its biological activity and interactions.
Similar Compounds
Purine Derivatives: Compounds such as adenosine or guanine, which also contain the purine ring but lack the additional functional groups and stereochemical features.
Oxolane Derivatives: Compounds like ribofuranose, which share the oxolane ring but not the purine structure.
Pyrazole Derivatives: Simple pyrazole compounds, which might be chemically related but are structurally less complex.
Eigenschaften
IUPAC Name |
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-3-23-11-21-14-16(19-10-20-17(14)23)18-9-12-6-8-25-15(12)13-5-7-22-24(13)4-2/h5,7,10-12,15H,3-4,6,8-9H2,1-2H3,(H,18,19,20)/t12-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLDGDDSCNQTPI-SWLSCSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3CCOC3C4=CC=NN4CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=CN=C21)NC[C@@H]3CCO[C@H]3C4=CC=NN4CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B6622755.png)
![2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide](/img/structure/B6622761.png)

![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)

